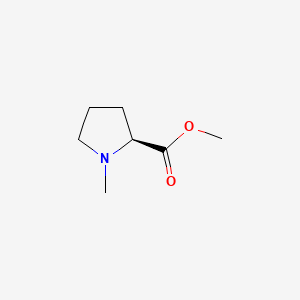![molecular formula C20H23N5O3 B2370370 6-(2,5-Dimethylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878727-87-8](/img/structure/B2370370.png)
6-(2,5-Dimethylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(2,5-Dimethylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.436. The purity is usually 95%.
BenchChem offers high-quality 6-(2,5-Dimethylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2,5-Dimethylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Luminescence Sensing
Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks have been synthesized, displaying sensitivity to benzaldehyde derivatives through characteristic sharp emission bands of Eu(3+) or Tb(3+) ions. These frameworks exhibit potential as fluorescence sensors for chemicals such as benzaldehyde, m-methylbenzaldehydes, m-carboxylbenzaldehyde, and m-hydroxybenzaldehyde due to their selective luminescence sensing capabilities (Shi et al., 2015).
Host for Anions
Imidazole-containing bisphenol, structurally characterized with salts of dicarboxylic and mineral acids, has demonstrated capabilities as a versatile host for anions. The intricate crystal packing in the solid-state structures of these salts is facilitated by a range of electrostatic and weak interactions, highlighting its utility in anion encapsulation and layered structure formation (Nath & Baruah, 2012).
Synthetic Chemistry
The study of reactions between 3-Dimethylamino-2,2-dimethyl-2H-azirine with NH-Acidic Heterocycles has led to the synthesis of 4H-Imidazoles, offering insights into novel synthetic pathways and mechanisms within organic chemistry. This research contributes to the broader understanding of heterocyclic compound synthesis and their potential applications (Mukherjee-Müller et al., 1979).
Chelating Agents for Metal Ions
Novel imidazolic chelating agents have been developed and applied to cellulose fiber for the creation of metal ion indicator papers. These imidazoles, akin to α, α'-bipyridine in structure but with substitutable hydroxyl groups, show promising applications in detecting and indicating the presence of metal ions such as ferrous ions, demonstrating their potential in analytical chemistry (Akagane et al., 1974).
Kinase Inhibition
Research into imidazo[4,5-h]isoquinolin-7,9-diones has identified them as competitive inhibitors of lck kinase, a protein involved in T-cell activation. Structural modifications to these compounds have resulted in significant improvements in inhibitory potency, suggesting potential therapeutic applications in diseases where T-cell regulation is a factor (Snow et al., 2002).
properties
IUPAC Name |
6-(2,5-dimethylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-12-6-7-13(2)15(10-12)25-14(3)11-24-16-17(21-19(24)25)22(4)20(28)23(18(16)27)8-5-9-26/h6-7,10-11,26H,5,8-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFPETRASKGKKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2,5-dimethylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-cyclohexyl-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2370287.png)


![(E)-3-(furan-2-yl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2370295.png)
![Methyl 2-[4-(3-amino-2-hydroxypropoxy)phenyl]acetate;hydrochloride](/img/structure/B2370297.png)


![2-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B2370302.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-bromophenoxy)propan-2-ol dihydrochloride](/img/structure/B2370303.png)
![N'-[7-[1-(3,5-dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2370305.png)
![2-fluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2370307.png)

![Methyl 1-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxynaphthalene-2-carboxylate](/img/structure/B2370309.png)
![1-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B2370310.png)